Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by the presence of a hydroxymethyl group and a carboxylate functional group. This compound is significant in organic chemistry due to its unique structural features and potential applications in various scientific fields.
This compound can be synthesized from various precursors through several chemical reactions. The literature indicates that it can be derived from cyclobutane derivatives with functional groups that facilitate the introduction of hydroxymethyl and carboxylate functionalities.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate belongs to the class of carboxylic acid esters. It is classified as a cyclic compound due to its cyclobutane ring structure, which contributes to its unique chemical properties.
The synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like methanol or ethanol to optimize yields. Catalysts may also be employed to facilitate the reaction process.
The molecular formula of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is . Its structure consists of:
The compound's molecular weight is approximately 144.17 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into its conformation and spatial arrangement.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions may involve alkyl halides or other electrophiles.
The mechanism of action for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate primarily involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can influence biochemical pathways, making this compound a subject of interest in medicinal chemistry.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several scientific uses:
The strained cyclobutane core of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 89941-55-9 or 2398-17-6) imparts unique reactivity exploited in modern synthetic strategies. [2+2] Cycloadditions remain the predominant atom-economical method for constructing this four-membered ring system. Recent advances leverage visible-light photocatalysis to overcome traditional limitations of UV-mediated reactions. Specifically, Ir(ppy)₃-catalyzed intermolecular cycloadditions of aryl olefins proceed via supramolecular self-assembly into excimers, achieving 68–92% yields under mild conditions without UV light . This method favors trans-diastereomers due to antiparallel olefin alignment in pre-organized aggregates. For cis-selective routes, thermally promoted intramolecular cyclizations of cyclohexadienone-tethered allenes proceed via conrotatory ring closure, forming tricyclic frameworks with embedded cyclobutane units . Solid-state photocycloadditions using cocrystallized alkenes achieve quantitative yields of tetrasubstituted cyclobutanes but face substrate scope limitations. Medicinal chemistry applications benefit from these stereocontrolled approaches; for example, cyclobutyl lactam bioisosteres in MAGL inhibitors rely on precise spatial positioning enabled by stereoselective cyclobutane synthesis [7].
Table 1: Stereoselective Cyclobutane Formation Techniques
Method | Conditions | Diastereoselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Visible-light photocatalysis | Ir(ppy)₃, ambient temp | Predominantly trans | 68–92% | UV-free, mild conditions |
Solid-state photolysis | Cocrystal irradiation | Substrate-dependent | Up to 99% | Minimal side products |
Thermal intramolecular | 110–160°C, solvent-free | Favors cis | 45–75% | No catalyst required |
Rhodium-catalyzed C–H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | cis: 97% ee | 60–85% | Enantioselective functionalization |
The pharmacological relevance of cyclobutane stereochemistry necessitates robust resolution methods for methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate diastereomers. Chiral stationary phase chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) achieves baseline separation of cis and trans isomers, with the trans configuration exhibiting earlier elution due to reduced polarity [4]. Supercritical fluid chromatography (SFC) offers superior resolution for stereoisomeric analogs, as demonstrated in mitofusin activator studies where SFC-H separated four potential stereoisomers into two distinct peaks (designated -A and -B) with the active trans-R,R isomer (5B) showing distinct retention behavior [7]. For scalable resolutions, enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates the (R)-hydroxymethyl enantiomer, enabling separation of derivatives. Simulated moving bed chromatography (SMB) addresses purification bottlenecks in industrial production by providing continuous separation with 5–10× higher throughput than batch chromatography, critical for compounds with similar polarities .
Table 2: Resolution Techniques and Diastereomer Properties
Resolution Method | Application Example | Efficiency Metric | Stereochemical Outcome |
---|---|---|---|
SFC-H | Mitofusin activator 5 isomers [7] | Baseline separation | trans-R,R identified as active |
Enzymatic kinetic | Lipase-mediated acylation of hydroxymethyl group | E-value >200 | (R)-enantiomer preference |
Chiralpak® AD-H | cis/trans cyclobutane carboxylates | α=1.8–2.1 | trans elutes first |
Simulated Moving Bed | Industrial-scale purification | Purity >99%, throughput 5 kg/day | Continuous processing |
Site-selective introduction of the hydroxymethyl group at the C3 position employs sophisticated catalytic strategies. Dirhodium-catalyzed C–H functionalization using Rh₂(S-TCPTAD)₄ achieves tertiary C–H bond oxidation in phenylcyclobutanes with >20:1 selectivity, directly generating hydroxymethyl derivatives . This proceeds via rhodium-carbenoid insertion into C–H bonds, with catalyst bulkiness dictating equatorial vs. axial orientation. Organocatalytic aldol approaches provide alternative pathways; proline-derived catalysts facilitate asymmetric aldol additions between cyclobutanone aldehydes and formaldehyde equivalents, constructing the hydroxymethyl-bearing stereocenter with >90% ee [7]. For late-stage functionalization, palladium-catalyzed hydroxymethylation employs (Boc)₂O-protected hydroxymethylboronic acid in Suzuki-Miyaura couplings with halogenated cyclobutane esters, though boronic ester instability requires careful handling. These catalytic methods overcome limitations of classical hydroboration-oxidation routes, which often lack regiocontrol and generate isomeric mixtures requiring tedious separation .
Industrial-scale synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate faces challenges in light penetration efficiency, catalyst cost, and thermal management. Photoreactions suffer from exponential attenuation (Beer-Lambert law), addressed via continuous flow microreactors with high surface-to-volume ratios. These systems achieve uniform irradiation at production scales, reducing reaction times from hours to minutes while improving yields by 15–25% . Catalyst recycling employs silica-immobilized iridium photocatalysts that maintain activity over 15 cycles, reducing costs by 90%. For exothermic [2+2] cycloadditions, tubular flow reactors with integrated heat exchangers maintain precise temperature control (±2°C), preventing thermal ring-opening side reactions. Process analytical technology (PAT) enables real-time monitoring of stereoisomer ratios via inline FTIR, allowing immediate parameter adjustments. A notable intensification combines enzymatic resolution with SMB chromatography in a fully integrated platform, reducing solvent consumption by 40% and increasing overall yield to 78% for the pharmacologically active trans-R,R isomer [7].
Table 3: Scalable Production Challenges and Solutions
Production Challenge | Conventional Approach | Intensified Solution | Performance Gain |
---|---|---|---|
Light penetration | Batch photoreactors | Microfluidic flow reactors | 25% higher yield, 90% reduced volume |
Rhodium catalyst cost | Homogeneous catalysis | Silica-immobilized catalysts | 15× reuse, 90% cost reduction |
Diastereomer separation | Batch chromatography | Simulated Moving Bed (SMB) systems | 5× throughput, 60% solvent savings |
Thermal control in exothermic steps | Jacketed reactors | Microreactors with Peltier cooling | ±2°C control, no decomposition |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: